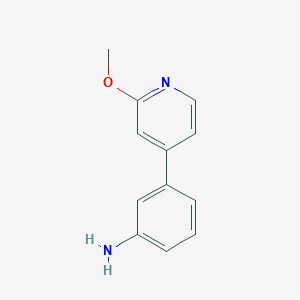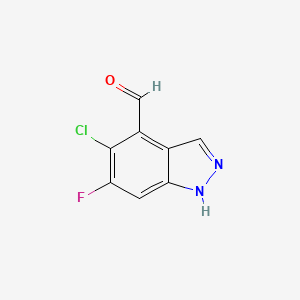
tert-Butyl 4-(indolin-5-yl)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 4-(indolin-5-yl)piperazine-1-carboxylate: is a synthetic organic compound with the molecular formula C17H25N3O2 and a molecular weight of 303.39 g/mol . This compound is characterized by the presence of an indoline moiety attached to a piperazine ring, which is further substituted with a tert-butyl carbamate group. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Vorbereitungsmethoden
The synthesis of tert-Butyl 4-(indolin-5-yl)piperazine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indoline and piperazine.
Formation of Intermediate: The indoline is first reacted with a suitable reagent to introduce a functional group that can react with piperazine. This step often involves the use of protecting groups to ensure selective reactions.
Coupling Reaction: The functionalized indoline is then coupled with piperazine under appropriate conditions to form the desired product. This step may involve the use of coupling reagents such as EDCI or DCC.
Analyse Chemischer Reaktionen
tert-Butyl 4-(indolin-5-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The indoline moiety can be oxidized to form indole derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the indoline ring, using reducing agents such as lithium aluminum hydride.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions. Common reagents include alkyl halides and acyl chlorides.
Hydrolysis: The tert-butyl carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 4-(indolin-5-yl)piperazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural product analogs.
Biology: The compound is used in the study of biological pathways and as a probe to investigate enzyme activities.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic applications, including anticancer and antiviral agents.
Wirkmechanismus
The mechanism of action of tert-Butyl 4-(indolin-5-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The indoline moiety can bind to various receptors and enzymes, modulating their activity. The piperazine ring enhances the compound’s solubility and bioavailability, facilitating its transport within biological systems. The tert-butyl carbamate group provides stability and protects the compound from premature degradation .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 4-(indolin-5-yl)piperazine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate: This compound has a piperidine ring instead of an indoline moiety, which affects its reactivity and biological activity.
tert-Butyl 4-(5-hydroxypyridin-2-yl)piperazine-1-carboxylate:
tert-Butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate: The piperidinylmethyl group provides distinct steric and electronic effects compared to the indoline moiety.
Eigenschaften
Molekularformel |
C17H25N3O2 |
|---|---|
Molekulargewicht |
303.4 g/mol |
IUPAC-Name |
tert-butyl 4-(2,3-dihydro-1H-indol-5-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C17H25N3O2/c1-17(2,3)22-16(21)20-10-8-19(9-11-20)14-4-5-15-13(12-14)6-7-18-15/h4-5,12,18H,6-11H2,1-3H3 |
InChI-Schlüssel |
JRHRRHIOCWRJBY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC3=C(C=C2)NCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(3-Bromo-4-fluorophenyl)-7-cyclopropyl-7H-imidazo[4,5-c]pyridazine](/img/structure/B13932051.png)
![2-Fluoro-benzo[b]thiophene](/img/structure/B13932052.png)





![tert-Butyl 2-chloro-4-oxo-4,6-dihydrospiro[cyclopenta[d]thiazole-5,4'-piperidine]-1'-carboxylate](/img/structure/B13932087.png)

![1-(2'-Chloro-[1,1'-biphenyl]-2-yl)-2-nitronaphthalene](/img/structure/B13932094.png)




